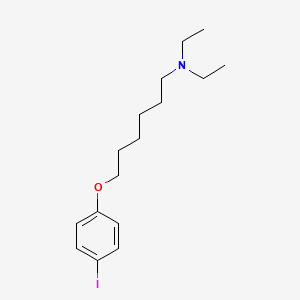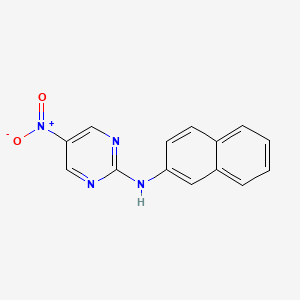![molecular formula C17H17N3O B5089333 3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5089333.png)
3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not well understood. However, studies have suggested that this compound may exert its biological activities through the modulation of various signaling pathways. It has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation. This compound has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have anti-oxidant activity by scavenging free radicals.
实验室实验的优点和局限性
The advantages of using 3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its diverse biological activities and its potential use in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment for its synthesis.
未来方向
There are many potential future directions for the study of 3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One possible direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of various cancers, including breast cancer and lung cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound exhibits diverse biological activities and has potential use in the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for large-scale production.
合成方法
The synthesis of 3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a multi-step process that involves the reaction of various chemicals. The most common method for synthesizing this compound is through the reaction of 4-butylphenylhydrazine with ethyl pyruvate, followed by the reaction of the resulting product with pyridine-2-carboxaldehyde. This method yields a high purity product, which can be further purified through recrystallization.
科学研究应用
3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antitumor, anti-inflammatory, and anti-oxidant activities. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
5-(4-butylphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-3-5-13-7-9-14(10-8-13)17-19-16(20-21-17)15-6-4-11-18-12-15/h4,6-12H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRGDPJYMGFVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5089280.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5089287.png)
![10-(4-bromobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5089292.png)
![(4-fluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5089311.png)

![N'-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,4-benzenediamine hydrochloride](/img/structure/B5089326.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5089336.png)
![5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089341.png)
![2-(4-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5089345.png)

![N-(4-iodophenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5089355.png)